4-O-Methylhonokiol (MH) is a natural neolignan compound primarily isolated from the bark, seeds, and fruit of the Magnolia officinalis plant. [, ] It belongs to the class of allyl biphenols and is structurally similar to honokiol and magnolol, other bioactive compounds found in Magnolia officinalis. [] MH has garnered significant interest in scientific research due to its diverse pharmacological properties, including anticancer, anti-inflammatory, neuroprotective, and antioxidant activities. [, ]
The synthesis of 4-O-Methylhonokiol has been achieved through several methods, with the Suzuki–Miyaura cross-coupling reaction being one of the most notable approaches. This method allows for the formation of carbon-carbon bonds between aryl halides and boronic acids, facilitating the construction of the biphenyl framework characteristic of this compound.
The molecular structure of 4-O-Methylhonokiol features:
The presence of these functional groups is crucial for its interaction with biological targets, particularly in inhibiting cyclooxygenase-2 enzymes and modulating cannabinoid receptors .
4-O-Methylhonokiol participates in various chemical reactions that underscore its pharmacological potential:
The mechanism of action for 4-O-Methylhonokiol involves several pathways:
These mechanisms collectively contribute to its therapeutic effects in conditions characterized by inflammation and oxidative damage.
4-O-Methylhonokiol possesses several notable physical and chemical properties:
The applications of 4-O-Methylhonokiol span various fields:
4-O-Methylhonokiol (MH) is a bioactive neolignan primarily isolated from various Magnolia species within the Magnoliaceae family. It features a biphenyl core with hydroxyl, methoxy, and allyl functional groups (molecular formula C₁₉H₂₀O₂; molecular weight 280.37 g/mol) [4] [8]. MH occurs in significant quantities in:
Table 1: Distribution of MH in Magnolia Species
Plant Species | Plant Part | MH Concentration | Key Regional Source |
---|---|---|---|
M. officinalis | Bark | 16.6% | China |
M. grandiflora | Seeds | ~10% | Southeastern USA |
M. obovata | Stem bark | ~8.5g from 20kg bark | Japan/Korea |
Biosynthetically, MH derives from phenylpropanoid precursors (phenylalanine/tyrosine). It shares the initial dimerization pathway with magnolol and honokiol but undergoes a distinct O-methylation step at the C4 position. This methylation differentiates MH from honokiol (which retains a C4 hydroxyl group) and enhances its lipophilicity and metabolic stability [1] [9].
Magnolia preparations containing MH have been integral to traditional medicine across continents:
MH, honokiol, and magnolol share a biphenyl scaffold but exhibit marked differences in bioactivity due to structural variations:
Table 2: Pharmacological Comparison of Key Magnolia Neolignans
Compound | Structural Features | CB2 Receptor Affinity (Ki) | GABAA Potentiation | Metabolic Stability |
---|---|---|---|---|
4-O-Methylhonokiol | C4 methoxy, C2' hydroxyl | 50 nM (inverse agonist/agonist) | ++++ (EC₅₀: ~3 μM) | High (t₁/₂: 0.35h in rabbits) |
Honokiol | C4 and C2' hydroxyl groups | Weak (>1 μM) | ++ | Low |
Magnolol | C3/C5' hydroxyls, no methoxy | Not significant | + | Moderate |
Key Functional Differences:
Table 3: Target-Specific Activities of MH vs. Related Compounds
Biological Target | MH Activity | Honokiol/Magnolol Activity | Functional Outcome |
---|---|---|---|
COX-2 | Substrate-specific inhibitor | Non-selective inhibition | ↑ 2-AG in brain; anti-neuroinflammatory |
PPAR-γ | Agonist (IC₅₀: 5.6 μM) | Weak agonist | Improved insulin sensitivity |
Acetylcholinesterase | Inhibitor (IC₅₀: 12 nM) | Moderate inhibition | Attenuated scopolamine-induced amnesia |
These distinctions underscore MH’s unique therapeutic potential, particularly its enhanced bioavailability, CNS penetration, and multi-target mechanisms [3] [5] [7].
CAS No.: 1256-86-6
CAS No.: 481-34-5
CAS No.: 107419-07-8
CAS No.: 5042-08-0
CAS No.: